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Compound of Interest
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Cat. No.: B119580

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of D-Talose, a
rare aldohexose sugar. The document details its structural features, stereochemical
relationships with other key monosaccharides, and relevant physicochemical properties.
Furthermore, it outlines detailed experimental protocols for stereochemical determination and
illustrates a key biosynthetic pathway.

Introduction to the Stereochemistry of D-Talose

D-Talose is a C-2 epimer of D-galactose and a C-4 epimer of D-mannose.[1] As an
aldohexose, its structure consists of a six-carbon backbone with an aldehyde group at one end.
The stereochemistry of D-Talose is defined by the spatial arrangement of the hydroxyl groups
on its four chiral centers (C2, C3, C4, and C5). In its open-chain form, D-Talose has the IUPAC
name (2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal. The "D" designation indicates that the
hydroxyl group on the chiral carbon furthest from the aldehyde group (C5) is positioned on the
right-hand side in its Fischer projection.

In aqueous solution, D-Talose exists as an equilibrium mixture of its open-chain form and cyclic
hemiacetal forms. The predominant forms are the six-membered pyranose rings (a-D-

talopyranose and [3-D-talopyranose), with minor contributions from the five-membered furanose
rings (a-D-talofuranose and 3-D-talofuranose). The interconversion between these cyclic forms
results in the phenomenon of mutarotation, a characteristic change in optical rotation over time.

[1][2]
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Quantitative Physicochemical Data

The stereochemical configuration of D-Talose gives rise to its unique physical and chemical
properties. The following table summarizes key quantitative data for D-Talose.

Property Value Reference(s)
Molecular Formula CeH1206
Molecular Weight 180.16 g/mol
Melting Point 133-135 °C
Specific Rotation of a-D- o

+68.0° (initial) [3]
talopyranose ([a]D2°)
Specific Rotation of 3-D- o

-13.2° (initial) [3]
talopyranose ([a]D2°)
Equilibrium Specific Rotation

+20.8° [2]

([a]D2° in water)

13C NMR Chemical Shifts (ppm) in D20

Carbon o-pyranose B-pyranose o-furanose B-furanose
C1l 94.0 94.4 99.8 102.7

Cc2 69.5 70.3 7.7 79.1

C3 69.8 69.8 75.9 76.8

C4 66.3 66.3 80.9 83.1

C5 71.1 71.1 70.8 71.5

C6 61.0 61.0 62.4 62.9

Experimental Protocols for Stereochemical
Determination
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The determination of the stereochemistry of monosaccharides like D-Talose relies on a
combination of techniques, primarily polarimetry and Nuclear Magnetic Resonance (NMR)
spectroscopy.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a
chiral compound. This technique is fundamental for determining the specific rotation of a sugar,
which is a characteristic physical property.

Methodology:

o Sample Preparation: Prepare a solution of D-Talose in a suitable solvent (typically water) at
a precisely known concentration (e.g., 1 g/100 mL).

 Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to establish
a zero point.

e Measurement:

o Rinse the sample cell with the D-Talose solution and then fill it, ensuring no air bubbles
are present in the light path.

o Place the sample cell in the polarimeter.

o Measure the observed optical rotation (o). For mutarotation studies, take readings at
regular intervals until a stable value is reached.

» Calculation of Specific Rotation: The specific rotation [a] is calculated using the formula: [a] =
a/ (I x c) where:

o a is the observed rotation in degrees.
o |is the path length of the sample cell in decimeters (dm).

o c is the concentration of the solution in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the detailed structural elucidation of carbohydrates,
providing information on the connectivity of atoms, the stereochemistry of chiral centers, and
the conformational equilibrium of the sugar in solution. Both *H and 3C NMR are routinely
used.

Methodology:

o Sample Preparation:
o Dissolve 5-10 mg of D-Talose in approximately 0.5 mL of deuterium oxide (D20).
o Lyophilize the sample and redissolve in D20 to minimize the HOD signal.
o Transfer the solution to a 5 mm NMR tube.

* 'H NMR Spectroscopy:

o Acquire a one-dimensional *H NMR spectrum. The anomeric protons (H1) typically
resonate in a distinct region (6 4.5-5.5 ppm) and their coupling constants (3J(H1,H2)) are
indicative of the a or 3 configuration. For pyranose rings, a small coupling constant (1-3
Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship (often seen
in a-anomers), while a large coupling constant (7-9 Hz) indicates an axial-axial relationship
(typical for B-anomers).

o Two-dimensional experiments such as COSY (Correlation Spectroscopy) can be used to
establish proton-proton connectivities within each spin system, allowing for the assignment
of all protons in the sugar ring.

e 13C NMR Spectroscopy:

o Acquire a one-dimensional 33C NMR spectrum with proton decoupling. The chemical shift
of the anomeric carbon (C1) is particularly informative, with the C1 of the a-anomer
generally resonating at a slightly higher frequency (downfield) than the 3-anomer.

o Two-dimensional heteronuclear experiments like HSQC (Heteronuclear Single Quantum
Coherence) correlate each proton with its directly attached carbon, facilitating the
assignment of the carbon spectrum.
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Visualizing Stereochemical Relationships and
Biosynthetic Pathways
Epimeric Relationship of D-Talose

D-Talose is stereochemically related to other common D-aldohexoses through epimerization at
specific chiral centers. The following diagram illustrates the relationship between D-Talose, D-
Galactose (its C2 epimer), and D-Mannose (its C4 epimer).

Epimeric relationships of D-Talose.

Biosynthesis of dTDP-6-deoxy-L-talose

In some bacteria, a derivative of talose, 6-deoxy-L-talose, is synthesized as a nucleotide-
activated sugar, dTDP-6-deoxy-L-talose. This pathway is crucial for the biosynthesis of cell wall
polysaccharides.
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Biosynthesis of dTDP-6-deoxy-L-talose

D-Glucose-1-phosphate

RmIA (Glucose-1-phosphate thymidylyltransferase)

dTDP-D-glucose

RmIB (dTDP-D-glucose 4,6-dehydratase)

dTDP-4-keto-6-deoxy-D-glucose

RmIC (dTDP-4-keto-6-deoxy-D-glucose 3,%-epimerase)

dTDP-4-keto-6-deoxy-L-mannose

TIl (dTDP-4-keto-6-deoxy-L-mannose reductgdse)

dTDP-6-deoxy-L-talose

Click to download full resolution via product page

Biosynthetic pathway of dTDP-6-deoxy-L-talose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Stereochemistry of
D-Talose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b119580#what-is-the-stereochemistry-of-d-talose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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